3-Fluorobenzotrifluoride

Low-temperature synthesis Cryogenic reaction solvent Physical property screening

3-Fluorobenzotrifluoride (α,α,α,3-tetrafluorotoluene, CAS 401-80-9) is a meta-substituted fluorinated aromatic building block belonging to the benzotrifluoride family. It features a trifluoromethyl group and a single fluoro substituent at the meta position of the benzene ring.

Molecular Formula C7H4F4
Molecular Weight 164.1 g/mol
CAS No. 401-80-9
Cat. No. B140190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzotrifluoride
CAS401-80-9
Synonyms1-Fluoro-3-(trifluoromethyl)benzene;  3-Fluoro(trifluoromethyl)benzene;  NSC 10315;  Trifluoromethyl-3-fluorobenzene;  m,α,α,α-Tetrafluorotoluene;  m-(Trifluoromethyl)fluorobenzene;  m-Fluoro(trifluoromethyl)benzene;  m-Fluorobenzotrifluoride;  α,α,α,3-Tetra
Molecular FormulaC7H4F4
Molecular Weight164.1 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(F)(F)F
InChIInChI=1S/C7H4F4/c8-6-3-1-2-5(4-6)7(9,10)11/h1-4H
InChIKeyGBOWGKOVMBDPJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzotrifluoride (CAS 401-80-9): Sourcing the Meta-Fluoro Isomer with Verified Physical and Reactivity Benchmarks


3-Fluorobenzotrifluoride (α,α,α,3-tetrafluorotoluene, CAS 401-80-9) is a meta-substituted fluorinated aromatic building block belonging to the benzotrifluoride family. It features a trifluoromethyl group and a single fluoro substituent at the meta position of the benzene ring. This substitution pattern imparts a distinct combination of physical properties—including a density of 1.302 g/mL at 25 °C and a melting point of −81.5 °C—that differentiate it from its ortho and para isomers as well as from unsubstituted benzotrifluoride . The compound is commercially supplied as a clear colorless to light yellow liquid with ≥99% purity (GC), making it suitable as both a synthetic intermediate and a specialty solvent in organofluorine chemistry .

Why 3-Fluorobenzotrifluoride Cannot Be Substituted by 4-Fluoro or 2-Fluoro Isomers in Dow nstream Chemistry


The three monofluorobenzotrifluoride positional isomers (ortho, meta, para) share the molecular formula C₇H₄F₄ and comparable molecular weights (~164.1 g/mol), yet their physical properties, regiochemical behavior, and spectroscopic signatures diverge substantially. A procurement decision based solely on CF₃/fluoro content overlooks the fact that the meta isomer exhibits a melting point 39.5 °C lower than the para isomer, a density 0.7% higher, and a boiling point 13 °C lower than the ortho isomer [1]. These differences are not merely academic; they directly affect low-temperature reaction feasibility, distillation-based purification, and phase-behavior in biphasic systems. Moreover, the position of the fluorine substituent dictates the regiochemistry of electrophilic aromatic substitution—3-FBT directs nitration ortho to fluorine (yielding 2-nitro-5-fluorobenzotrifluoride), whereas 4-FBT directs nitration meta to fluorine, producing a structurally distinct nitroarene intermediate . Generic substitution between isomers therefore risks both physical incompatibility and divergent reaction outcomes.

Quantitative Differentiation Evidence for 3-Fluorobenzotrifluoride vs. Positional Isomers and Parent Benzotrifluoride


Melting Point: 39.5 °C Lower Than Para Isomer Enables Low-Temperature Reactions

3-Fluorobenzotrifluoride exhibits a melting point of −81.5 °C, which is 39.5 °C lower than 4-fluorobenzotrifluoride (−42 °C) and 32.5 °C lower than 2-fluorobenzotrifluoride (−49 °C). This deep melting point depression is unique to the meta-substituted isomer and provides an operational window for low-temperature chemistry (e.g., lithiation, organometallic reactions) where the para and ortho isomers would solidify, causing reactor fouling or phase separation [1].

Low-temperature synthesis Cryogenic reaction solvent Physical property screening

Density: 0.7% Higher Than Para/Ortho Isomers Facilitates Gravimetric Separation

The density of 3-fluorobenzotrifluoride at 25 °C is 1.302 g/mL. This is 0.009 g/mL (0.7%) higher than the ortho and para isomers, which both measure 1.293 g/mL at the same temperature. While modest in absolute terms, this density differential is analytically significant for GC-MS retention time differentiation and for gravimetric dosing in pilot-scale operations. Relative to unsubstituted benzotrifluoride (density 1.19 g/mL at 20 °C), the meta-fluoro derivative is 9.4% denser, reflecting the additional molecular mass and altered packing imparted by the fluorine atom at the meta position [1] [2].

Density-driven separation Biphasic solvent system Quality control specification

Boiling Point: 13 °C Lower Than Ortho Isomer Simplifies Distillation and Solvent Recovery

The boiling point of 3-fluorobenzotrifluoride is 101–102 °C at atmospheric pressure. This is 13 °C lower than the ortho isomer (114–115 °C) and within 1–3 °C of the para isomer (102–105 °C). The substantially lower boiling point relative to 2-fluorobenzotrifluoride reduces the energy input required for distillation-based purification and enables atmospheric distillation without specialized vacuum equipment. Compared to unsubstituted benzotrifluoride (102–103 °C), the meta-fluoro derivative boils at nearly the same temperature, yet offers enhanced polarity and electron-withdrawing character for solvation [1].

Distillation purification Solvent recovery Process chemistry

Nitration Regioselectivity: Ortho-to-Fluorine Directing Delivers a Distinct Nitroarene Intermediate

Nitration of 3-fluorobenzotrifluoride with mixed acid (HNO₃/H₂SO₄) yields 2-nitro-5-fluorobenzotrifluoride, where the nitro group enters the position ortho to fluorine and meta to the trifluoromethyl group. In contrast, nitration of 4-fluorobenzotrifluoride under analogous conditions yields 4-fluoro-3-nitrobenzotrifluoride, with the nitro group entering meta to fluorine and ortho to CF₃. These two nitroarene products are constitutional isomers with distinct downstream chemistry: the 2-nitro-5-fluoro isomer serves as a precursor to 5-fluoro-2-aminobenzotrifluoride (via nitro reduction) and subsequent heterocycle annulation, whereas the 3-nitro-4-fluoro isomer leads to a different substitution pattern. Continuous-flow nitration of 3-FBT has been achieved in a millireactor with enhanced safety and throughput compared to traditional batch processing [1] .

Electrophilic aromatic substitution Nitroarene synthesis Regiochemical control

19F NMR Spectroscopic Fingerprint: Orthogonal Identity Confirmation Distinct from Other Isomers

3-Fluorobenzotrifluoride exhibits a characteristic 19F NMR spectrum with two well-separated signals: the CF₃ resonance at approximately −63 ppm and the aromatic fluorine (Ar-F) resonance at approximately −113 ppm (referenced to CFCl₃). The meta relationship between the CF₃ group and the fluorine atom results in a distinctive through-space and through-bond coupling pattern (J_FF coupling constants) that differs measurably from the ortho and para isomers. This spectroscopic fingerprint enables unambiguous identification of 3-FBT in reaction mixtures and incoming raw material QC without requiring chromatographic separation . While direct comparator 19F NMR data for the ortho and para isomers are not assembled in a single study, the chemical shift difference of the Ar-F signal is sufficient to discriminate all three positional isomers in a mixture by standard 19F NMR acquisition (≥375 MHz, 23 °C, acetone-d₆) [1].

19F NMR spectroscopy Quality control Isomer identification

Cobalt-Catalyzed C–H Borylation: 75% Isolated Yield Provides Entry to Organoboron Building Blocks

3-Fluorobenzotrifluoride undergoes cobalt-catalyzed C–H borylation using the (SiNSi)CoBr₂ precatalyst system in THF at 100 °C for 24 hours, affording the corresponding aryl boronate ester in approximately 75% isolated yield. This yield is reported within the substrate scope of a methodology study that demonstrated complementary regioselectivity for fluorinated arenes compared to previously known iridium-based catalytic systems. The borylation occurs selectively ortho to the fluorine substituent, generating a boronate ester that serves as a versatile handle for subsequent Suzuki-Miyaura cross-coupling. Comparatively, non-fluorinated benzotrifluoride would lack the fluorine-directed regiocontrol in this transformation, while the ortho isomer would give a different borylation product due to altered steric and electronic effects at the reaction site [1] [2].

C–H borylation Organoboron synthesis Cross-coupling precursor

High-Impact Application Scenarios for 3-Fluorobenzotrifluoride Driven by Verified Differentiation Evidence


Low-Temperature Organometallic and Lithiation Chemistry

The melting point of −81.5 °C (39.5 °C below the para isomer) makes 3-FBT the preferred solvent or co-solvent for reactions requiring temperatures below −50 °C, such as LDA-mediated deprotonations, organolithium couplings, and low-temperature Grignard formations. At these temperatures, 4-fluorobenzotrifluoride (mp −42 °C) would be frozen, making stirring, reagent addition, and heat transfer impossible without auxiliary cryogenic equipment. This property is decisive for medicinal chemistry groups developing fluorinated drug candidates that require cryogenic lithiation steps [1].

2-Nitro-5-Fluorobenzotrifluoride Intermediate for Pharmaceutical Scaffolds

3-FBT is the exclusive direct precursor to 2-nitro-5-fluorobenzotrifluoride via nitration, as established by the regiochemical evidence in Section 3. This nitroarene is a key intermediate in the synthesis of fluorinated benzimidazoles, benzoxazoles, and related heterocycles that feature prominently in kinase inhibitor and GPCR-targeted drug discovery programs. The continuous-flow nitration protocol published in Journal of Flow Chemistry (2020) provides a scalable, safer manufacturing route for this intermediate, directly leveraging the unique regiochemistry of 3-FBT [2].

Fluorinated Aryl Boronate Ester Synthesis via Catalytic C–H Borylation

The ~75% isolated yield of the borylated product from 3-FBT under cobalt catalysis demonstrates that this building block is a viable entry point for generating fluorinated aryl boronate esters. These boronates are essential Suzuki-Miyaura coupling partners for constructing biaryl motifs prevalent in agrochemical and pharmaceutical active ingredients. The fluorine-directed regioselectivity ensures a predictable borylation outcome that would be absent when using non-fluorinated benzotrifluoride, simplifying the synthesis of complex fluorinated architectures [3].

Electrogenerated Chemiluminescence (ECL) Solvent for Analytical Detection Systems

3-FBT has been employed as a fluorinated aromatic solvent in mixed annihilation electrogenerated chemiluminescence (ECL) studies of 9,10-diphenylanthracene, rubrene, and anthracene with quinone co-reactants. The ECL efficiency in 3-FBT-containing solvent systems correlated with solvent polarity, providing a tunable parameter for optimizing ECL-based analytical sensors. This specialized application derives from 3-FBT's combination of adequate dielectric constant, wide electrochemical potential window, and chemical inertness—properties that the non-fluorinated parent BTF shares to some extent, but with 3-FBT offering enhanced electron-withdrawing character for modulating luminophore redox potentials [4].

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